![molecular formula C12H16N2O3S B7556710 Methyl 1-(4-methyl-1,3-thiazole-5-carbonyl)piperidine-4-carboxylate](/img/structure/B7556710.png)
Methyl 1-(4-methyl-1,3-thiazole-5-carbonyl)piperidine-4-carboxylate
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Overview
Description
Methyl 1-(4-methyl-1,3-thiazole-5-carbonyl)piperidine-4-carboxylate is a synthetic compound that belongs to the class of piperidine derivatives. This compound has gained significant attention in the scientific research community due to its potential applications in various fields.
Scientific Research Applications
Methyl 1-(4-methyl-1,3-thiazole-5-carbonyl)piperidine-4-carboxylate has shown potential applications in various scientific research fields. One of the most significant applications is in the field of medicinal chemistry. This compound has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
In addition, Methyl 1-(4-methyl-1,3-thiazole-5-carbonyl)piperidine-4-carboxylate has been investigated for its potential as a corrosion inhibitor. The compound has shown excellent inhibitory properties against various metals, including steel and copper.
Mechanism of Action
The exact mechanism of action of Methyl 1-(4-methyl-1,3-thiazole-5-carbonyl)piperidine-4-carboxylate is not fully understood. However, it is believed that the compound acts on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. This modulation leads to the observed anticonvulsant and analgesic effects.
Biochemical and Physiological Effects
Methyl 1-(4-methyl-1,3-thiazole-5-carbonyl)piperidine-4-carboxylate has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that the compound exhibits potent antioxidant activity, which can help protect cells from oxidative stress. Additionally, the compound has been found to reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Methyl 1-(4-methyl-1,3-thiazole-5-carbonyl)piperidine-4-carboxylate in lab experiments is its high potency. This compound has been found to exhibit significant activity at low concentrations, making it a cost-effective option for researchers. Additionally, the compound is relatively stable and can be stored for extended periods without degradation.
However, one of the limitations of using Methyl 1-(4-methyl-1,3-thiazole-5-carbonyl)piperidine-4-carboxylate in lab experiments is the lack of information on its toxicity profile. While the compound has been shown to be safe in animal models, further studies are needed to determine its safety in humans.
Future Directions
There are several future directions for the research and development of Methyl 1-(4-methyl-1,3-thiazole-5-carbonyl)piperidine-4-carboxylate. One of the most significant directions is the continued investigation of the compound's potential as a drug candidate. Further studies are needed to determine the optimal dosage, efficacy, and safety of the compound in humans.
Additionally, the compound's potential as a corrosion inhibitor should be further explored. The development of new, effective corrosion inhibitors is critical for the protection of infrastructure and the prevention of environmental damage.
Conclusion
In conclusion, Methyl 1-(4-methyl-1,3-thiazole-5-carbonyl)piperidine-4-carboxylate is a synthetic compound that has shown potential applications in various scientific research fields. The compound's synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the compound's potential and limitations.
Synthesis Methods
The synthesis of Methyl 1-(4-methyl-1,3-thiazole-5-carbonyl)piperidine-4-carboxylate involves the reaction of 4-methyl-1,3-thiazole-5-carboxylic acid with piperidine-4-carboxylic acid and subsequent esterification with methanol. The reaction is carried out under specific conditions, and the final product is obtained after purification and isolation.
properties
IUPAC Name |
methyl 1-(4-methyl-1,3-thiazole-5-carbonyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-8-10(18-7-13-8)11(15)14-5-3-9(4-6-14)12(16)17-2/h7,9H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFCOLXSNQFNML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCC(CC2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(4-methyl-1,3-thiazole-5-carbonyl)piperidine-4-carboxylate |
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